Ganoderenic Acid A

Vue d'ensemble

Description

L'acide Ganodénique A est un composé triterpénoïde présent dans le champignon médicinal traditionnel chinois Ganoderma lucidum. Ce composé est reconnu pour ses diverses activités biologiques, notamment ses propriétés hépatoprotectrices, anti-inflammatoires et anticancéreuses . L'acide Ganodénique A a été largement étudié pour ses applications thérapeutiques potentielles, ce qui en fait un composé important dans le domaine de la recherche sur les produits naturels.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'acide Ganodénique A peut être synthétisé par diverses réactions chimiques impliquant la modification de ses composés précurseurs. Une méthode courante consiste à oxyder des dérivés du lanostérol à l'aide d'agents oxydants spécifiques dans des conditions contrôlées . La réaction nécessite généralement un catalyseur et est effectuée à une température et une pression spécifiques pour garantir l'obtention du produit souhaité.

Méthodes de Production Industrielle : La production industrielle de l'acide Ganodénique A implique souvent l'utilisation d'approches biotechnologiques. Par exemple, la biosynthèse de l'acide Ganodénique A peut être obtenue en exprimant des gènes spécifiques du cytochrome P450 de Ganoderma lucidum dans un hôte hétérologue tel que Saccharomyces cerevisiae . Cette méthode permet une production efficace de l'acide Ganodénique A en grandes quantités, ce qui la rend adaptée aux applications industrielles.

Analyse Des Réactions Chimiques

Types de Réactions : L'acide Ganodénique A subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer son activité biologique ou pour créer des dérivés présentant des propriétés améliorées.

Réactifs et Conditions Courants :

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acide Ganodénique A, tels que l'acide ganodérique C2 et l'acide 7β,15-dihydroxy-3,11,23-trioxo-lanost-26-oïque . Ces dérivés présentent souvent des activités biologiques améliorées par rapport au composé parent.

4. Applications de la Recherche Scientifique

L'acide Ganodénique A a un large éventail d'applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie.

Chimie : En chimie, l'acide Ganodénique A est utilisé comme composé de référence pour le contrôle qualité des extraits de Ganoderma lucidum. Il est également utilisé dans la synthèse de divers dérivés pour étudier les relations structure-activité.

Biologie : En recherche biologique, l'acide Ganodénique A est étudié pour ses effets sur les processus cellulaires tels que l'apoptose, l'autophagie et la prolifération cellulaire. Il est également utilisé pour étudier ses interactions avec des cibles et des voies moléculaires spécifiques.

Médecine : En médecine, l'acide Ganodénique A est exploré pour ses applications thérapeutiques potentielles, notamment ses effets anticancéreux, anti-inflammatoires et hépatoprotecteurs.

Industrie : Dans le secteur industriel, l'acide Ganodénique A est utilisé dans le développement de compléments alimentaires et d'aliments fonctionnels.

5. Mécanisme d'Action

Le mécanisme d'action de l'acide Ganodénique A implique son interaction avec diverses cibles et voies moléculaires. L'un des principaux mécanismes est l'inhibition de la β-glucuronidase, une enzyme impliquée dans le métabolisme des glucuronides . Cette inhibition conduit à l'accumulation de glucuronides, ce qui peut avoir des effets thérapeutiques dans des conditions telles que les lésions hépatiques.

L'acide Ganodénique A exerce également ses effets en modulant des voies de signalisation telles que la voie Ras/MAPK . Cette modulation peut entraîner l'inhibition de la prolifération cellulaire et l'induction de l'apoptose dans les cellules cancéreuses. De plus, l'acide Ganodénique A s'est avéré réguler la voie p53-MDM2, conduisant à l'activation de p53 et à l'induction de l'apoptose dans les cellules tumorales .

Applications De Recherche Scientifique

Anticancer Properties

Mechanism of Action

Ganoderenic Acid A exhibits significant anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Research indicates that it can suppress the growth of human hepatocellular carcinoma (HCC) cells, breast cancer cells, and osteosarcoma cells through several mechanisms:

- Cell Cycle Arrest : this compound induces cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates.

- Apoptosis Induction : It promotes apoptosis by modulating key proteins such as cyclin D1, p21, and cleaved caspase-3, enhancing apoptotic pathways while reducing migratory and invasive capabilities of cancer cells .

Case Studies

- Hepatocellular Carcinoma : In vitro studies demonstrated that this compound significantly inhibited the proliferation of HepG2 and SMMC7721 cells in a dose-dependent manner, with notable effects on apoptosis markers .

- Breast Cancer : Similar findings were observed in breast cancer models where this compound suppressed colony formation and invasive behavior .

Neuroprotective Effects

Targeting Parkinson's Disease

Recent computational studies suggest that this compound may target leucine-rich repeat kinase 2 (LRRK2), a protein implicated in Parkinson's disease. The compound showed promise as a potential treatment option due to its ability to modulate neuroinflammatory responses and protect dopaminergic neurons .

Case Studies

- In Vitro Studies : Molecular docking studies indicated that this compound binds effectively to LRRK2, warranting further validation through in vivo experiments to explore its therapeutic potential against neurodegenerative diseases .

Metabolic Disorders

Lipid Metabolism Regulation

This compound has been shown to ameliorate hyperlipidemia in animal models by improving lipid metabolism and altering gut microbiota composition. Key findings include:

- Weight Management : The compound significantly reduced body weight gain and adipose tissue hypertrophy in high-fat diet-induced mice.

- Gut Microbiota Modulation : High-throughput sequencing revealed that this compound supplementation altered the gut microbiota structure, promoting beneficial microbial phylotypes associated with improved lipid metabolism .

Case Studies

- Animal Models : In a study involving hyperlipidemic mice, this compound led to significant changes in hepatic metabolites and improved biochemical parameters related to lipid metabolism .

Immunomodulatory Effects

This compound has been investigated for its immunomodulatory properties, particularly its ability to enhance immune responses.

- Inhibition of Immunosuppression : Studies have indicated that it can counteract immunosuppressive conditions induced by agents like cyclophosphamide, thereby improving immune function through modulation of immune-related gene expression .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits proliferation | Effective against HCC, breast cancer |

| Neuroprotection | Targets LRRK2; reduces neuroinflammation | Potential treatment for Parkinson's disease |

| Metabolic Disorders | Regulates lipid metabolism; alters gut microbiota | Reduces weight gain; improves lipid profiles |

| Immunomodulation | Enhances immune response; counters immunosuppression | Improves immune function in animal models |

Mécanisme D'action

The mechanism of action of Ganoderenic Acid A involves its interaction with various molecular targets and pathways. One of the primary mechanisms is the inhibition of β-glucuronidase, an enzyme involved in the metabolism of glucuronides . This inhibition leads to the accumulation of glucuronides, which can have therapeutic effects in conditions such as liver injury.

This compound also exerts its effects by modulating signaling pathways such as the Ras/MAPK pathway . This modulation can result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to regulate the p53-MDM2 pathway, leading to the activation of p53 and the induction of apoptosis in tumor cells .

Comparaison Avec Des Composés Similaires

L'acide Ganodénique A fait partie d'une grande famille de triterpénoïdes présents dans les champignons Ganoderma. Certains composés similaires comprennent l'acide ganodérique B, l'acide ganodérique C et l'acide ganodérique D . Bien que ces composés partagent une structure chimique similaire, ils présentent des activités biologiques et des puissances différentes.

Acide Ganodérique B : Reconnu pour ses propriétés anti-inflammatoires et antitumorales.

Acide Ganodérique C : Présente des activités hépatoprotectrices et antioxydantes.

Acide Ganodérique D : Induit l'apoptose et inhibe la prolifération des cellules cancéreuses.

L'acide Ganodénique A est unique en raison de sa puissante inhibition de la β-glucuronidase et de sa capacité à moduler plusieurs voies de signalisation, ce qui en fait un composé polyvalent doté d'un potentiel thérapeutique diversifié.

Activité Biologique

Ganoderenic Acid A (GAA) is a prominent triterpenoid compound derived from the medicinal mushroom Ganoderma lucidum, known for its extensive therapeutic properties. This article explores the biological activities of GAA, focusing on its anti-cancer, anti-inflammatory, neuroprotective, and hepatoprotective effects, supported by various research findings and case studies.

Overview of this compound

This compound is one of several bioactive compounds found in Ganoderma lucidum, which has been traditionally used in Asian medicine. Recent studies have highlighted its potential as a therapeutic agent due to its diverse biological activities.

Biological Activities

1. Anti-Cancer Properties

GAA has demonstrated significant anti-cancer effects across various studies:

- Cell Proliferation Inhibition : GAA inhibits the proliferation of cancer cells, including hepatocellular carcinoma (HCC) cell lines HepG2 and SMMC7721. In vitro studies showed that GAA treatment led to a dose-dependent decrease in cell viability and induced apoptosis by regulating proteins involved in the apoptotic pathway, such as p21 and cleaved caspase-3 .

- Mechanism of Action : The compound induces cell cycle arrest at the G0/G1 phase and suppresses migration and invasion of cancer cells. It has been shown to downregulate cyclin D1, which is crucial for cell cycle progression .

- Research Findings : A study indicated that GAA could bind to MDM2, inhibiting its interaction with p53, thus promoting apoptosis in tumor cells .

| Cancer Type | Effect of GAA | Mechanism |

|---|---|---|

| Hepatocellular Carcinoma | Inhibition of proliferation; apoptosis | Cell cycle arrest; apoptosis regulation |

| Lung Cancer | Induction of cytotoxicity | Mitochondria-mediated apoptosis |

| Colon Carcinoma | Suppression of tumor growth | Upregulation of immune response |

2. Anti-Inflammatory Effects

GAA exhibits anti-inflammatory properties that contribute to its therapeutic potential:

- Cytokine Modulation : Studies have shown that GAA can modulate the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models .

- Mechanism Insights : The anti-inflammatory effects are linked to the inhibition of NF-κB signaling pathways, which play a critical role in regulating immune responses .

3. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of GAA:

- Epilepsy Model Studies : In animal models induced with seizures, GAA treatment significantly reduced seizure frequency and severity. It was found to decrease neuronal apoptosis and modulate signaling pathways associated with neuronal survival .

- Mechanism : GAA enhances the expression of protective proteins like Bcl-2 while reducing pro-apoptotic factors such as cleaved caspase-3, indicating its role in promoting neuronal health under stress conditions .

Case Studies

Several case studies illustrate the efficacy of GAA in clinical settings:

- Cancer Patients : Clinical trials involving patients with metastatic cancers have reported improvements in immune function following treatment with extracts containing GAA, correlating with enhanced overall survival rates .

- Hepatic Disorders : Patients suffering from liver diseases showed marked improvement in liver function tests after administration of GAA-rich extracts, suggesting hepatoprotective effects .

Metabolic Pathways and Pharmacokinetics

Understanding how GAA is metabolized is crucial for determining its efficacy:

- Metabolite Identification : Research has identified numerous metabolites of GAA through HPLC-DAD-MS/MS techniques. These metabolites were found in bile, plasma, and urine following intravenous administration in animal models .

- Bioavailability Studies : The pharmacokinetic profile indicates that GAA has a favorable absorption rate, which may enhance its therapeutic effectiveness when administered properly.

Propriétés

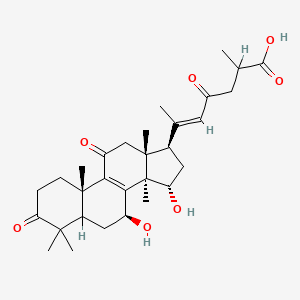

IUPAC Name |

6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,23,32,35H,8-9,11-14H2,1-7H3,(H,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUOUFPIPZJGME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316083 | |

| Record name | Ganoderenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100665-40-5 | |

| Record name | Ganoderenic acid A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100665-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ganoderenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Ganoderenic Acid A and what are its downstream effects?

A: Research suggests this compound acts as a potent inhibitor of the enzyme beta-glucuronidase. [] This inhibition has been linked to a hepatoprotective effect, suggesting it might help protect the liver from injury. [] Further research is needed to fully elucidate the mechanisms and potential therapeutic applications.

Q2: Does this compound interact with any drug transporters?

A: While research on this compound's interaction with specific drug transporters is limited, one study found that its close relative, Ganoderenic Acid B, does not appear to affect the expression level of the drug transporter ABCB1. [] More research is necessary to understand if this compound shares this characteristic and its implications for drug interactions.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula for this compound is C30H44O6. Its molecular weight is 488.65 g/mol.

Q4: What spectroscopic data is available for this compound?

A: Structural elucidation of this compound has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. [] This technique helps determine the structure and purity of the compound. Additionally, researchers often employ mass spectrometry (MS) for further characterization and identification. []

Q5: What are the known in vitro and in vivo efficacies of this compound?

A: Studies demonstrate that this compound exhibits hepatoprotective effects against liver injury induced by carbon tetrachloride (CCl4) in in vivo models. [] More research is needed to explore its efficacy in other models and for various conditions.

Q6: Are there analytical methods to characterize and quantify this compound?

A: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as diode array detection (DAD) [] and mass spectrometry (MS) [, ], are widely used for the characterization and quantification of this compound in various matrices, including Ganoderma lucidum extracts and biological samples.

Q7: How does the structure of this compound influence its activity?

A: While specific structure-activity relationship (SAR) studies focused solely on this compound are limited, research on related Ganoderic Acids suggests that the presence of a free carboxyl group is crucial for their inhibitory activity against aldose reductase. [] This insight highlights the importance of specific structural features for the biological activity of these triterpenoids.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.